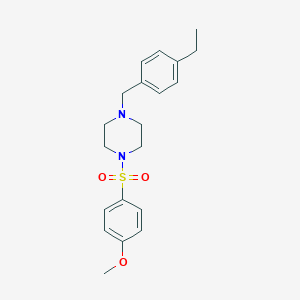![molecular formula C12H13NO3 B249229 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as MSIO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MSIO belongs to the class of spirooxindoles, which are known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the JAK/STAT, NF-κB, and MAPK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of various viruses. This compound has also been shown to modulate the activity of various enzymes, including HDACs and protein kinases.
Advantages and Limitations for Lab Experiments
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various signaling pathways. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One potential direction is the development of this compound-based fluorescent probes for imaging biological systems. Another potential direction is the optimization of this compound derivatives for the treatment of various diseases, including cancer and viral infections. Additionally, the elucidation of the mechanism of action of this compound could lead to the development of novel therapeutic strategies for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use as a therapeutic agent and as a fluorescent probe for imaging biological systems. Further research is needed to fully understand the mechanism of action of this compound and to optimize its potential applications in various fields.
Synthesis Methods
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Ugi reaction, and the Buchwald-Hartwig coupling. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst.
Scientific Research Applications
7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7//'-methylspiro[1,3-dioxane-2,3//'-1H-indole]-2//'-one |
InChI |
InChI=1S/C12H13NO3/c1-8-4-2-5-9-10(8)13-11(14)12(9)15-6-3-7-16-12/h2,4-5H,3,6-7H2,1H3,(H,13,14) |
InChI Key |
OSQQFTPSZUWMSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1NC(=O)C23OCCCO3 |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249146.png)
![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)


![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)






![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)